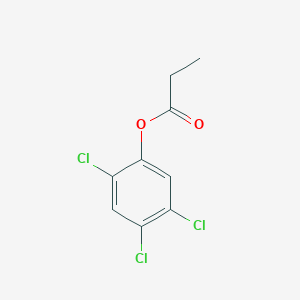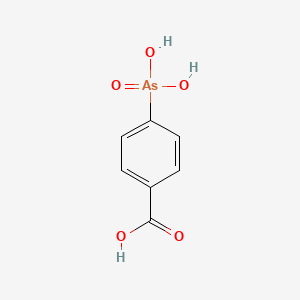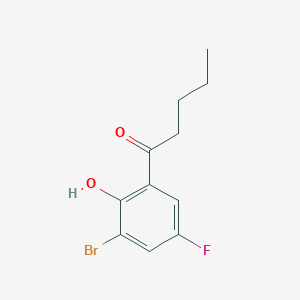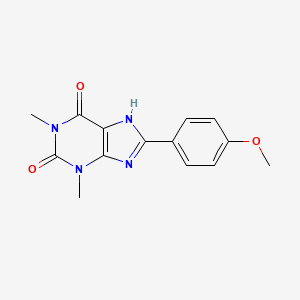
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione, also known as theobromine, is a naturally occurring compound found in cocoa beans, tea leaves, and other plants. It belongs to the class of methylxanthines, which are known for their stimulant effects on the central nervous system. Theobromine is structurally similar to caffeine and has various pharmacological properties, including diuretic, stimulant, and vasodilatory effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione can be achieved through several methods. One common approach involves the methylation of xanthine derivatives. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Another method involves the condensation of 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. The reaction is conducted under reflux in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of theobromine often involves the extraction and purification from natural sources such as cocoa beans. The beans are fermented, dried, roasted, and ground to obtain cocoa mass. Theobromine is then extracted using solvents like ethanol or methanol, followed by crystallization and purification processes to achieve the desired purity.
化学反应分析
Types of Reactions
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
科学研究应用
8-(4-Methoxy-phenyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of methylxanthine chemistry and its derivatives.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including its use as a bronchodilator and in the treatment of cardiovascular diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a flavoring agent in food products.
作用机制
Theobromine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels. Additionally, theobromine antagonizes adenosine receptors, contributing to its stimulant effects on the central nervous system.
相似化合物的比较
Similar Compounds
Caffeine: Structurally similar to theobromine, with an additional methyl group at the nitrogen atom.
Theophylline: Another methylxanthine with similar pharmacological properties but more potent bronchodilator effects.
Uniqueness
Theobromine is unique in its relatively mild stimulant effects compared to caffeine and theophylline. It has a longer half-life and is less likely to cause the jitteriness and insomnia associated with caffeine consumption. Additionally, theobromine’s vasodilatory properties make it beneficial for cardiovascular health.
属性
CAS 编号 |
967-42-0 |
|---|---|
分子式 |
C14H14N4O3 |
分子量 |
286.29 g/mol |
IUPAC 名称 |
8-(4-methoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H14N4O3/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)8-4-6-9(21-3)7-5-8/h4-7H,1-3H3,(H,15,16) |
InChI 键 |
VPHSVCWZXWNVFF-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



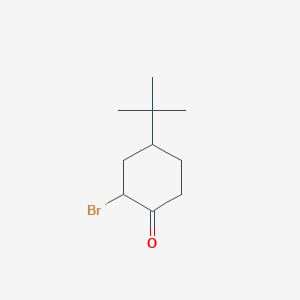
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
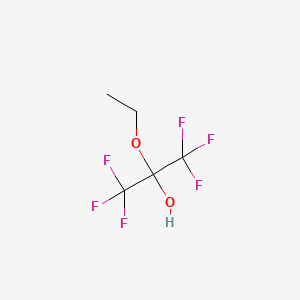

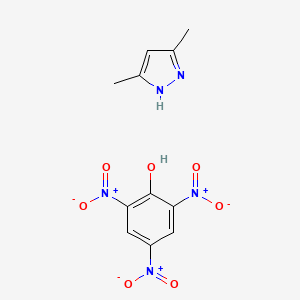
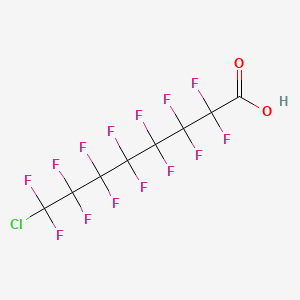
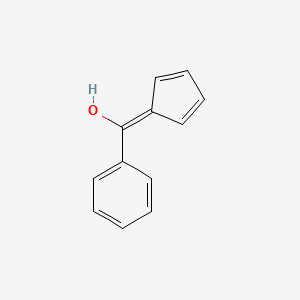

![Quinazoline, 4-[3,4-dihydro-8-[(4-methyl-1-piperazinyl)sulfonyl]-2(1H)-isoquinolinyl]-6,7-dimethoxy](/img/structure/B14749064.png)
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
